N'-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide
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Overview
Description
N’-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyridine ring substituted with a carbohydrazide group and a 4-chlorophenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide typically involves the reaction of 4-chlorophenylacetic acid with pyridine-3-carbohydrazide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring and the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-bromophenyl)acetyl]pyridine-3-carbohydrazide
- N’-[2-(4-methylphenyl)acetyl]pyridine-3-carbohydrazide
- N’-[2-(4-fluorophenyl)acetyl]pyridine-3-carbohydrazide
Uniqueness
N’-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-5-3-10(4-6-12)8-13(19)17-18-14(20)11-2-1-7-16-9-11/h1-7,9H,8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYTUKQRHCZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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